Diethyl 8-bromooctylphosphonate

Description

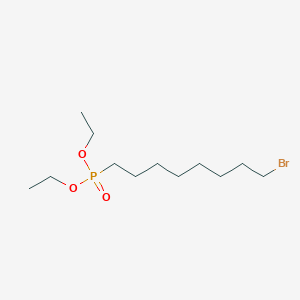

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-8-diethoxyphosphoryloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26BrO3P/c1-3-15-17(14,16-4-2)12-10-8-6-5-7-9-11-13/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGGCNSGPCMBBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCCCCCBr)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Diethyl 8-bromooctylphosphonate (CAS: 124939-70-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 8-bromooctylphosphonate is a bifunctional organophosphorus compound that has garnered significant interest in the field of drug development, particularly as a versatile linker molecule in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its eight-carbon alkyl chain provides a desirable length and flexibility for bridging the target protein ligand and the E3 ubiquitin ligase ligand, a critical parameter in the efficacy of PROTACs. The terminal bromide serves as a reactive handle for covalent attachment to one of the PROTAC components, while the diethyl phosphonate (B1237965) moiety offers stability and can influence the physicochemical properties of the final conjugate. This technical guide provides a comprehensive overview of the available data on this compound, including its synthesis, physicochemical properties, and its role in targeted protein degradation.

Physicochemical and Safety Data

Quantitative data for this compound is primarily available from chemical suppliers. A summary of its key properties is presented below.

| Property | Value | Reference |

| CAS Number | 124939-70-4 | |

| Molecular Formula | C₁₂H₂₆BrO₃P | |

| Molecular Weight | 329.21 g/mol | |

| Appearance | Not specified (likely a colorless to pale yellow oil) | |

| Purity | Typically ≥95% | |

| Storage Conditions | -20°C for long-term storage |

Safety Information:

Experimental Protocols

Synthesis of this compound via Michaelis-Arbuzov Reaction

The synthesis of this compound can be achieved through the Michaelis-Arbuzov reaction, a classic method for forming carbon-phosphorus bonds.[1][2][3] This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide.[1][2][3] An optimized, sustainable protocol for the synthesis of related ω-bromoalkylphosphonates has been described, which can be adapted for this specific compound.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

-

1,8-dibromooctane

-

Triethyl phosphite

-

Nitrogen gas supply

-

Round-bottom flask

-

Distillation apparatus

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Vacuum source for distillation

Procedure:

-

Glassware Preparation: All glassware should be thoroughly dried and flamed under a nitrogen atmosphere to ensure anhydrous conditions.

-

Reaction Setup: Assemble a round-bottom flask with a magnetic stir bar and connect it to a distillation apparatus to remove the bromoethane byproduct formed during the reaction. Maintain a nitrogen atmosphere throughout the setup.

-

Reaction Initiation: Add 1,8-dibromooctane to the reaction flask and heat it to 140°C with stirring.

-

Reagent Addition: Slowly add triethyl phosphite (1 equivalent relative to the desired monosubstituted product) dropwise to the heated 1,8-dibromooctane over a period of approximately 2 hours. A slight excess of 1,8-dibromooctane can be used to minimize the formation of the disubstituted byproduct.

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 140°C for an additional hour. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Purification: Once the reaction is complete, the crude product is purified by vacuum fractional distillation to separate the desired this compound from unreacted starting materials and any byproducts.

Spectroscopic Characterization Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the known spectra of similar alkylphosphonates, the expected spectral characteristics are summarized below. Researchers should perform their own analytical characterization for confirmation.

¹H NMR (Proton Nuclear Magnetic Resonance):

| Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| CH₃ (ethyl) | ~1.3 | Triplet (t) |

| CH₂ (ethyl) | ~4.1 | Quartet (q) |

| P-CH₂ | ~1.7 | Multiplet (m) |

| Br-CH₂ | ~3.4 | Triplet (t) |

| (CH₂)₆ | ~1.3 - 1.8 | Multiplet (m) |

³¹P NMR (Phosphorus-31 Nuclear Magnetic Resonance):

The ³¹P NMR spectrum is expected to show a single peak in the phosphonate region, typically between δ 20 and 35 ppm, with proton decoupling.

Mass Spectrometry (MS):

The mass spectrum (electron ionization, EI) would be expected to show the molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of the bromine atom and fragments corresponding to the ethyl and octyl phosphonate moieties.

Role in Drug Development: PROTAC Linker

The primary application of this compound in drug development is as a linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is a catalytic cycle that results in the ubiquitination and subsequent degradation of the target protein of interest (POI) by the proteasome.

Figure 2: General mechanism of action for a PROTAC.

The linker, for which this compound is a precursor, plays a crucial role in the formation of a stable and productive ternary complex between the POI and the E3 ligase. The length, rigidity, and chemical nature of the linker can significantly impact the potency and selectivity of the PROTAC. The eight-carbon chain of this linker provides a significant degree of spatial separation and flexibility, which can be advantageous in optimizing the geometry of the ternary complex.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound as a linker precursor typically involves a multi-step process.

Figure 3: General workflow for PROTAC synthesis and evaluation.

The terminal bromide of this compound is typically reacted with a nucleophilic group (e.g., a phenol (B47542) or amine) on either the POI ligand or the E3 ligase ligand. Subsequent chemical modifications and coupling reactions complete the assembly of the final PROTAC molecule.

Conclusion

This compound is a valuable chemical tool for researchers in drug discovery, particularly in the rapidly advancing field of targeted protein degradation. Its straightforward synthesis and desirable properties as a PROTAC linker make it an important building block for the development of novel therapeutics. While detailed, publicly available characterization data is somewhat limited, the synthetic protocols and expected analytical characteristics provided in this guide offer a solid foundation for its application in the laboratory. As the development of PROTACs continues to expand, the utility of well-defined linkers like this compound is expected to grow in significance.

References

Diethyl 8-bromooctylphosphonate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Diethyl 8-bromooctylphosphonate (CAS No. 124939-70-4), a key intermediate in pharmaceutical research and development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

This compound is a phosphonate (B1237965) ester containing a terminal bromine atom, making it a versatile bifunctional molecule. Its key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C12H26BrO3P | [1][2] |

| Molecular Weight | 329.21 g/mol | [1][2] |

| CAS Number | 124939-70-4 | [1][2] |

| Appearance | No data available | |

| Boiling Point | No data available | |

| Density | No data available | |

| Refractive Index | No data available | |

| Solubility | No data available |

Synthesis and Characterization

The primary synthetic route to this compound is the Michaelis-Arbuzov reaction.[3][4][5] This well-established method for forming carbon-phosphorus bonds involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide.[3][4][5]

Experimental Protocol: Michaelis-Arbuzov Reaction

A general procedure for the synthesis of dialkyl alkylphosphonates via the Michaelis-Arbuzov reaction is as follows:

-

Reaction Setup: A round-bottom flask is charged with the alkyl halide (in this case, 1,8-dibromooctane) and an excess of triethyl phosphite. The flask is equipped with a reflux condenser and placed under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: The reaction mixture is heated, typically to a temperature between 100-160°C. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The excess triethyl phosphite and the ethyl bromide byproduct are removed under reduced pressure.

-

Purification: The crude product is then purified, commonly by vacuum distillation or column chromatography on silica (B1680970) gel, to yield the pure this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups of the phosphonate (a triplet for the CH₃ and a quartet for the OCH₂), and multiplets for the eight methylene (B1212753) groups of the octyl chain. The methylene group adjacent to the bromine atom (C8) and the methylene group alpha to the phosphorus atom (C1) would appear at distinct chemical shifts.

-

¹³C NMR: The carbon NMR spectrum would display signals for each of the unique carbon atoms in the molecule. The chemical shifts would be influenced by the neighboring heteroatoms (oxygen, phosphorus, and bromine).

-

³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing organophosphorus compounds and would show a single resonance for the phosphonate group. The chemical shift would be in the typical range for phosphonates.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the P=O stretching vibration, typically in the region of 1250-1200 cm⁻¹. C-H stretching and bending vibrations for the alkyl groups would also be present.

Applications in Drug Development

A significant application of this compound is its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The this compound serves as a versatile building block for the linker component of a PROTAC. The phosphonate group can be hydrolyzed to the corresponding phosphonic acid, which can then be coupled to a ligand for an E3 ligase. The terminal bromine atom provides a reactive handle for attachment to a ligand that binds to the target protein. The eight-carbon alkyl chain provides spatial separation between the two ligands, which is crucial for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Conclusion

This compound is a valuable chemical entity for researchers in the field of drug discovery and development. Its utility as a linker in the construction of PROTACs highlights its importance in the development of novel therapeutic modalities. Further characterization of its physicochemical properties would be beneficial to the scientific community.

References

Diethyl 8-bromooctylphosphonate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, synthesis, and a conceptual application of Diethyl 8-bromooctylphosphonate, a valuable intermediate in organic synthesis and drug discovery.

Core Molecular Data

This compound is an organophosphorus compound featuring a terminal bromine atom, making it a versatile reagent for subsequent chemical modifications. Its key molecular identifiers are summarized below.

| Property | Value | Reference |

| Molecular Formula | C12H26BrO3P | [1][2][3] |

| Molecular Weight | 329.21 g/mol | [1][2][3] |

| CAS Number | 124939-70-4 | [1][2][3] |

Synthesis via the Michaelis-Arbuzov Reaction

The primary method for synthesizing diethyl alkylphosphonates is the Michaelis-Arbuzov reaction.[1][2][3][4] This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. In the case of this compound, this would involve the reaction of triethyl phosphite with a 1,8-dibromooctane (B1199895).

Experimental Protocol: A Representative Synthesis

The following is a generalized protocol for the synthesis of this compound based on the principles of the Michaelis-Arbuzov reaction.

Materials:

-

1,8-dibromooctane

-

Triethyl phosphite

-

Anhydrous toluene (B28343) (or another suitable high-boiling solvent)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, heating mantle, etc.)

-

Purification apparatus (e.g., distillation or chromatography setup)

Procedure:

-

Reaction Setup: A round-bottom flask is charged with 1,8-dibromooctane and a molar excess of triethyl phosphite in a suitable solvent like anhydrous toluene. The flask is equipped with a reflux condenser and placed under an inert atmosphere.

-

Heating: The reaction mixture is heated to reflux. The temperature is maintained for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess solvent and volatile by-products are removed under reduced pressure.

-

Purification: The crude product is then purified. This is typically achieved by vacuum distillation or column chromatography to isolate the this compound from any remaining starting materials or side products.

-

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and ³¹P NMR, as well as mass spectrometry to confirm its identity and purity.

Synthetic Workflow

The synthesis of this compound via the Michaelis-Arbuzov reaction can be visualized as a straightforward two-step process, followed by purification.

Caption: Synthetic workflow for this compound.

Conceptual Application in Drug Development

The this compound molecule is a valuable building block in medicinal chemistry. The phosphonate (B1237965) group can act as a stable phosphate (B84403) mimic, while the terminal bromine allows for further chemical elaboration.

Signaling Pathway for a Hypothetical Phosphonate-Based Drug

The following diagram illustrates a hypothetical signaling pathway where a drug derived from this compound could act as an inhibitor.

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

Spectroscopic and Synthetic Profile of Diethyl 8-bromooctylphosphonate: A Technical Guide

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the spectroscopic data and synthetic methodology for Diethyl 8-bromooctylphosphonate, a valuable linker in various chemical and pharmaceutical applications.

Summary of Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound (CAS No. 124939-70-4; Formula: C₁₂H₂₆BrO₃P; Molecular Weight: 329.21 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.11 - 4.02 | m | 4H | P-O-CH₂-CH₃ |

| 3.40 | t, J = 6.8 Hz | 2H | CH₂-Br |

| 1.89 - 1.81 | m | 2H | CH₂-CH₂-Br |

| 1.72 - 1.61 | m | 2H | P-CH₂-CH₂ |

| 1.47 - 1.25 | m | 8H | -(CH₂)₄- |

| 1.32 | t, J = 7.1 Hz | 6H | P-O-CH₂-CH₃ |

Note: Data interpreted from the spectrum provided by BroadPharm.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in public domain | - |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in public domain | - |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| Data not available in public domain | - |

Experimental Protocols

General Synthetic Procedure (Michaelis-Arbuzov Reaction):

A mixture of 1,8-dibromooctane (B1199895) and a slight excess of triethyl phosphite (B83602) is heated, typically at temperatures ranging from 100 to 150 °C, for several hours. The reaction proceeds via the nucleophilic attack of the phosphorus atom of triethyl phosphite on one of the primary carbon atoms of 1,8-dibromooctane, leading to the displacement of a bromide ion and the formation of a quasi-phosphonium salt intermediate. This intermediate then undergoes a dealkylation step, where the bromide ion attacks one of the ethyl groups of the phosphite moiety, yielding this compound and bromoethane (B45996) as a byproduct. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the excess triethyl phosphite and the bromoethane byproduct are removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography on silica (B1680970) gel, to afford the pure this compound.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: General workflow for the synthesis and analysis of this compound.

An In-Depth Technical Guide to the Purity and Stability of Diethyl 8-bromooctylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 8-bromooctylphosphonate is a key bifunctional linker molecule increasingly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex pharmaceutical intermediates. Its chemical structure, featuring a terminal bromine atom for nucleophilic substitution and a diethyl phosphonate (B1237965) group for further chemical modification or as a stable structural element, makes it a versatile building block in drug discovery. This technical guide provides a comprehensive overview of the critical quality attributes of this compound, focusing on its purity profile and stability characteristics. Detailed experimental protocols for purity assessment and stability testing are provided, alongside a discussion of common impurities and potential degradation pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals to ensure the quality and reliability of this important reagent in their scientific endeavors.

Chemical and Physical Properties

A clear understanding of the fundamental properties of this compound is essential for its proper handling, storage, and use.

| Property | Value |

| CAS Number | 124939-70-4 |

| Molecular Formula | C12H26BrO3P |

| Molecular Weight | 329.21 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Storage Temperature | 2-8 °C (Refrigerator) |

Synthesis and Purification

The most common synthetic route to this compound is the Michaelis-Arbuzov reaction . This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), typically triethyl phosphite, on an alkyl halide, in this case, 1,8-dibromooctane (B1199895).

Logical Flow of Synthesis and Purification

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place an excess of 1,8-dibromooctane.

-

Addition of Reactant: Slowly add triethyl phosphite to the stirred 1,8-dibromooctane. The use of an excess of the dibromide minimizes the formation of the bis-phosphonate byproduct.

-

Reaction Conditions: Heat the reaction mixture, typically to a temperature between 150-180 °C, and maintain it for several hours. The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

Experimental Protocol: Purification

-

Removal of Excess Starting Material: Remove the excess 1,8-dibromooctane by vacuum distillation.

-

Fractional Distillation: Purify the residue by fractional distillation under reduced pressure to isolate the this compound. The product is a high-boiling liquid.

Purity Assessment

Ensuring the high purity of this compound is critical for its successful application in multi-step syntheses. Commercially available products typically have a purity of ≥95%.

Common Impurities

| Impurity | Origin | Potential Impact |

| 1,8-dibromooctane | Unreacted starting material | Can interfere with subsequent reactions. |

| Triethyl phosphite | Unreacted starting material | Can undergo side reactions. |

| Tetraethyl pyrophosphate | Byproduct | Can be reactive and affect product stability. |

| 1,8-bis(diethylphosphonato)octane | Byproduct of the Michaelis-Arbuzov reaction | Reduces the yield of the desired monofunctionalized product. |

| Hydrolysis products | Degradation | Can indicate improper storage or handling. |

Analytical Methods for Purity Determination

A combination of chromatographic and spectroscopic techniques is employed to assess the purity of this compound.

| Technique | Purpose | Typical Observations |

| Gas Chromatography (GC) | Quantifies purity and detects volatile impurities. | A major peak for the product with minor peaks for residual starting materials. |

| High-Performance Liquid Chromatography (HPLC) | Assesses purity and detects non-volatile impurities. | A primary peak corresponding to the product. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) | Confirms the chemical structure and identifies impurities. | Characteristic shifts for the phosphonate and alkyl bromide moieties. |

| Mass Spectrometry (MS) | Confirms the molecular weight. | A molecular ion peak corresponding to the expected mass. |

Experimental Protocol: Purity Assessment by GC-MS

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 400.

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

Stability Profile

Organophosphorus esters, including this compound, are susceptible to degradation, primarily through hydrolysis of the phosphoester bonds. The stability of these compounds is influenced by factors such as pH, temperature, and the presence of moisture. Phosphonates are generally more resistant to hydrolysis than their phosphate (B84403) ester counterparts.

Degradation Pathways

The primary degradation pathway for this compound is the stepwise hydrolysis of the two ethyl ester groups, which can be catalyzed by both acid and base.

Caption: Hydrolytic degradation pathway of this compound.

Forced Degradation Studies Workflow

To assess the intrinsic stability of this compound, forced degradation studies are performed under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Caption: Workflow for forced degradation studies.

Experimental Protocol: Stability-Indicating HPLC Method

-

Instrumentation: A High-Performance Liquid Chromatograph with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

-

Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase at a suitable concentration.

-

Analysis: Inject the stressed samples and a control sample. Monitor for the appearance of new peaks and a decrease in the main peak area.

Storage and Handling

To maintain the purity and stability of this compound, proper storage and handling procedures are essential.

-

Storage: Store in a tightly sealed container in a refrigerator at 2-8 °C. Protect from moisture and light.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with skin and eyes.

Conclusion

This compound is a valuable reagent in modern drug discovery, particularly in the development of PROTACs. A thorough understanding and control of its purity and stability are paramount to ensure the reproducibility and success of synthetic campaigns. This guide has provided a detailed overview of the synthesis, purification, and analytical characterization of this compound, along with protocols for assessing its stability under various stress conditions. By adhering to the principles and methodologies outlined herein, researchers can confidently utilize this compound in their research and development activities.

Unlocking the Potential of PROTACs: A Technical Guide to the Reactivity of Diethyl 8-Bromooctylphosphonate

For Immediate Release

[City, State] – December 6, 2025 – As the landscape of targeted protein degradation continues to evolve, the strategic design of its constituent components is paramount. This technical guide delves into the core reactivity of a key bifunctional linker, Diethyl 8-bromooctylphosphonate, a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth insights into the chemical behavior of its reactive bromide moiety.

Introduction

This compound is an alkyl chain-based linker increasingly utilized in the synthesis of PROTACs.[1] Its structure, featuring a terminal primary bromide and a diethyl phosphonate (B1237965) group, offers a versatile platform for conjugating a target protein ligand and an E3 ligase ligand. The reactivity of the C-Br bond is central to its function, enabling the covalent attachment of various nucleophilic moieties to construct the final heterobifunctional molecule. Understanding the nuances of this reactivity is essential for optimizing reaction conditions, maximizing yields, and designing novel PROTAC architectures.

General Reactivity of the Bromide Moiety

The bromide in this compound is a primary alkyl halide, which dictates its characteristic reactivity. It primarily undergoes nucleophilic substitution reactions, predominantly through an SN2 mechanism. This is due to the unhindered nature of the carbon atom bearing the bromine, which allows for backside attack by a wide range of nucleophiles. Common nucleophiles that readily react with this linker include amines, thiols, phenols, and carboxylates.

The general workflow for a nucleophilic substitution reaction involving this compound can be visualized as follows:

Caption: General workflow of a nucleophilic substitution reaction.

Key Reactions and Experimental Considerations

While specific experimental data for this compound is not extensively published in publicly accessible literature, its reactivity can be reliably predicted based on well-established principles of organic chemistry for primary alkyl bromides. The following sections outline the expected reactions and provide representative experimental protocols.

Reaction with Amines (N-Alkylation)

The reaction of this compound with primary and secondary amines is a fundamental step in constructing many PROTACs. This reaction typically proceeds under basic conditions to neutralize the HBr byproduct.

Experimental Protocol (Representative):

-

Dissolve the amine-containing compound (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetonitrile.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5-2.0 eq).

-

Add this compound (1.0-1.2 eq) to the mixture.

-

Stir the reaction at room temperature or elevated temperature (e.g., 50-80 °C) until completion, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the product by column chromatography.

The logical flow of this synthetic step can be represented as:

Caption: Logical workflow for N-alkylation.

Reaction with Phenols (Williamson Ether Synthesis)

The formation of an ether linkage via the Williamson ether synthesis is another common application. This reaction requires a base to deprotonate the phenol, forming a more nucleophilic phenoxide.

Experimental Protocol (Representative):

-

Dissolve the phenol-containing compound (1.0 eq) in a polar aprotic solvent like DMF or acetone.

-

Add a suitable base, such as potassium carbonate or cesium carbonate (1.5-2.0 eq), to generate the phenoxide in situ.

-

Add this compound (1.0-1.2 eq).

-

Heat the reaction mixture (typically 60-100 °C) and stir until the starting material is consumed.

-

After cooling, perform an aqueous workup and extract the product.

-

Purify by column chromatography.

Reaction with Thiols (S-Alkylation)

Thiols are excellent nucleophiles and react readily with this compound to form thioethers. The reaction can often be carried out under milder conditions compared to reactions with amines or phenols.

Experimental Protocol (Representative):

-

Dissolve the thiol-containing compound (1.0 eq) in a solvent such as THF or DMF.

-

Add a base like potassium carbonate or sodium hydride (1.1 eq) to form the thiolate.

-

Add this compound (1.0 eq).

-

Stir the reaction at room temperature until completion.

-

Quench the reaction and perform a standard aqueous workup and extraction.

-

Purify the product via column chromatography.

Quantitative Data Summary

While specific quantitative data for the reactions of this compound is sparse in the literature, the following table provides expected yields based on reactions with analogous primary alkyl bromides under optimized conditions.

| Nucleophile | Reaction Type | Base | Solvent | Temperature (°C) | Expected Yield (%) |

| Primary Amine | N-Alkylation | K2CO3 | Acetonitrile | 80 | 85-95 |

| Secondary Amine | N-Alkylation | DIPEA | DMF | 60 | 80-90 |

| Phenol | Williamson Ether Synthesis | Cs2CO3 | DMF | 80 | 80-95 |

| Thiol | S-Alkylation | K2CO3 | THF | 25 | >90 |

| Carboxylate | Esterification | Cs2CO3 | DMF | 60 | 75-85 |

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. The reactivity of its primary bromide is predictable and robust, readily undergoing SN2 reactions with a variety of nucleophiles. By understanding the fundamental principles of its reactivity and employing appropriate experimental conditions, researchers can effectively incorporate this linker into complex molecular architectures to advance the field of targeted protein degradation. This guide provides a foundational understanding to aid in the rational design and efficient synthesis of novel therapeutics.

References

Diethyl 8-bromooctylphosphonate: A Versatile Bifunctional Building Block for Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 8-bromooctylphosphonate is a valuable bifunctional molecule that serves as a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring a terminal bromine atom and a diethyl phosphonate (B1237965) group connected by an eight-carbon alkyl chain, allows for sequential or orthogonal chemical modifications. The bromine atom provides a reactive handle for nucleophilic substitution or cross-coupling reactions, while the phosphonate moiety can be utilized in various transformations, including the Horner-Wadsworth-Emmons reaction, or can be hydrolyzed to the corresponding phosphonic acid. This phosphonic acid group is a key functional group in many biologically active compounds and can also act as an effective anchor to metal oxide surfaces. A particularly significant application of this compound is as a flexible linker in the construction of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ligase-recruiting ligand.[1]

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, including detailed experimental protocols and graphical representations of its synthetic pathway and utility as a molecular linker.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction.[2][3] This reaction involves the treatment of a dihaloalkane, in this case, 1,8-dibromooctane (B1199895), with a trialkyl phosphite (B83602), typically triethyl phosphite. To favor monosubstitution and minimize the formation of the disubstituted byproduct, a strategic excess of the dihaloalkane is often employed, or a slow, controlled addition of the triethyl phosphite to the heated 1,8-dibromooctane is performed.[2] The reaction proceeds via a nucleophilic attack of the phosphorus atom on one of the bromine-bearing carbons of 1,8-dibromooctane, followed by the dealkylation of the resulting phosphonium (B103445) intermediate by the bromide ion to yield the final phosphonate product and a molecule of bromoethane (B45996), which is typically distilled off during the reaction.[2][3]

An optimized, more sustainable approach involves using a near-equimolar ratio of the reactants, with the slow, dropwise addition of triethyl phosphite to 1,8-dibromooctane heated at a temperature that allows for the concurrent distillation of the bromoethane byproduct.[2] This method improves the atom economy and reduces the need for extensive purification to remove unreacted starting materials.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 124939-70-4 | [4] |

| Molecular Formula | C12H26BrO3P | [4] |

| Molecular Weight | 329.21 g/mol | [4] |

For comparison, related shorter-chain ω-bromoalkylphosphonates are typically colorless to pale yellow liquids at room temperature and are soluble in most common organic solvents. Due to the presence of the long alkyl chain, this compound is expected to have low solubility in water.

Applications as a Versatile Building Block

The bifunctional nature of this compound makes it a highly adaptable component in the synthesis of more complex molecules, particularly in the field of medicinal chemistry and drug discovery.

Linker for Proteolysis Targeting Chimeras (PROTACs)

The most prominent application of this compound is as a linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein.[1] The linker plays a crucial role in the efficacy of a PROTAC, as its length and composition dictate the spatial orientation of the two binding ligands, which is critical for the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[1]

The eight-carbon chain of this compound provides a flexible and sufficiently long spacer to connect the two ends of the PROTAC. The synthesis strategy typically involves:

-

Reaction at the bromine terminus: The bromo group can be displaced by a nucleophile, such as an amine or thiol, present on either the POI-binding ligand or the E3 ligase ligand.

-

Modification of the phosphonate terminus: The diethyl phosphonate can be hydrolyzed to the corresponding phosphonic acid, which can then be coupled to the other ligand via standard amide bond formation or other conjugation chemistries. Alternatively, the phosphonate itself can be a part of the final molecule, potentially influencing its physicochemical properties and cell permeability.

Synthesis of Functionalized Phosphonic Acids

The phosphonate group can be readily hydrolyzed under acidic or silyl-mediated conditions to yield the corresponding 8-bromooctylphosphonic acid.[2] This molecule can then be further functionalized at the bromine terminus. Phosphonic acids are known isosteres of carboxylic acids and phosphates and are present in a variety of bioactive molecules, including enzyme inhibitors and antiviral agents. They also exhibit strong binding to metal oxides, making them useful for surface modification applications.

Experimental Protocols

Synthesis of this compound (Adapted from[2][3])

Materials:

-

1,8-dibromooctane

-

Triethyl phosphite

-

Round-bottom flask

-

Distillation apparatus

-

Heating mantle

-

Nitrogen or Argon source

Procedure:

-

The glassware, including a round-bottom flask equipped with a dropping funnel and a distillation head, is flame-dried under a stream of inert gas (Nitrogen or Argon).

-

1,8-dibromooctane is charged into the reaction flask.

-

The 1,8-dibromooctane is heated to 140 °C under an inert atmosphere.

-

Triethyl phosphite (1.0 equivalent relative to 1,8-dibromooctane) is added dropwise to the heated and stirred 1,8-dibromooctane over a period of several hours.[2]

-

During the addition, bromoethane, a byproduct of the reaction, is continuously distilled off.

-

The reaction progress is monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

-

After the addition is complete and the reaction is deemed to have reached completion, the reaction mixture is cooled to room temperature.

-

The crude product is purified by fractional distillation under high vacuum to yield this compound as a colorless or pale yellow oil.

Note: The stoichiometry and reaction conditions may require optimization to maximize the yield of the desired monosubstituted product and minimize the formation of the disubstituted phosphonate. Using a larger excess of 1,8-dibromooctane can also favor monosubstitution but requires subsequent removal of the unreacted starting material.

Conclusion

This compound is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its bifunctional nature, with two distinct and readily addressable reactive sites, allows for its incorporation into a wide array of complex molecular architectures. Its role as a flexible linker in the rapidly expanding field of PROTACs highlights its importance in the development of new therapeutic modalities. The straightforward and scalable synthesis via the Michaelis-Arbuzov reaction further enhances its utility for researchers and professionals in drug development and materials science.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis Utilizing Diethyl 8-bromooctylphosphonate

Disclaimer: As of December 2025, publicly available literature does not contain a specific, detailed synthesis of a PROTAC utilizing Diethyl 8-bromooctylphosphonate as the linker. The following application notes and protocols are based on established synthetic methodologies for PROTACs with similar alkyl bromide linkers and represent a comprehensive, illustrative guide for researchers. The provided quantitative data is representative and should be considered as a guideline for expected outcomes.

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. A typical PROTAC consists of a "warhead" that binds to a protein of interest (POI), an E3 ligase-recruiting ligand, and a linker that connects the two moieties. The linker plays a crucial role in the efficacy of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

This compound is an alkyl-based linker that can be incorporated into PROTAC synthesis. Its eight-carbon chain provides a flexible scaffold to spatially orient the warhead and the E3 ligase ligand for optimal ternary complex formation. The phosphonate (B1237965) group can influence the solubility and cell permeability of the final PROTAC molecule. This document provides a detailed, representative protocol for the synthesis and evaluation of a hypothetical PROTAC, BRD4-Phos-8-Pom , which targets the BRD4 protein for degradation by recruiting the Cereblon (CRBN) E3 ligase.

Hypothetical PROTAC: BRD4-Phos-8-Pom

For the purpose of these application notes, we will detail the synthesis of a PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription, using the well-established inhibitor JQ1 as the warhead. The E3 ligase ligand will be pomalidomide (B1683931), which recruits the Cereblon (CRBN) E3 ligase. This compound will serve as the linker.

Signaling Pathway of BRD4 Degradation

BRD4 is a member of the BET (Bromodomain and Extra-Terminal) family of proteins that act as epigenetic readers, binding to acetylated histones and recruiting transcriptional machinery to drive the expression of genes, including the oncogene MYC.[1][2][3] By inducing the degradation of BRD4, the BRD4-Phos-8-Pom PROTAC is designed to downregulate MYC expression, leading to cell cycle arrest and apoptosis in cancer cells.[4]

Caption: Signaling pathway of BRD4 and its degradation by a PROTAC.

Experimental Protocols

Synthesis of BRD4-Phos-8-Pom

The synthesis of the hypothetical PROTAC BRD4-Phos-8-Pom is proposed as a two-step process: first, the alkylation of the pomalidomide E3 ligase ligand with this compound, followed by the coupling of the resulting intermediate with the JQ1-acid derivative.

References

Application Notes and Protocols: Conjugation of Diethyl 8-bromooctylphosphonate to E3 Ligase Ligands

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the conjugation of Diethyl 8-bromooctylphosphonate, a phosphonate-containing linker, to two commonly utilized E3 ligase ligands: a pomalidomide-derived Cereblon (CRBN) ligand and a von Hippel-Lindau (VHL) ligand. The resulting conjugates are key intermediates in the synthesis of Proteolysis Targeting Chimeras (PROTACs), innovative molecules designed for targeted protein degradation.

Introduction

PROTACs are heterobifunctional molecules that consist of a ligand for an E3 ubiquitin ligase, a ligand for a target protein of interest (POI), and a linker connecting the two. By bringing the E3 ligase and the POI into close proximity, PROTACs induce the ubiquitination and subsequent proteasomal degradation of the target protein. The nature and length of the linker are critical for the efficacy of a PROTAC. This document outlines the chemical conjugation of this compound, a versatile linker building block, to widely used E3 ligase ligands.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the conjugation of this compound to representative CRBN and VHL E3 ligase ligands. Yields and reaction times are indicative and may vary based on the specific E3 ligase ligand analog and reaction scale.

| Parameter | Protocol 1: Conjugation to CRBN Ligand (Pomalidomide derivative) | Protocol 2: Conjugation to VHL Ligand (Hydroxyproline derivative) |

| E3 Ligase Ligand | 4-aminopomalidomide | (2S,4R)-1-((S)-2-(tert-butyl)-4-(4-chlorophenylsulfonyl)piperazine-1-carbonyl)-4-hydroxypyrrolidine-2-carboxamide |

| Reaction Type | Nucleophilic Alkylation of an Amine | Williamson Ether Synthesis (O-alkylation of a hydroxyl group) |

| Base | N,N-Diisopropylethylamine (DIPEA) | Potassium Carbonate (K₂CO₃) |

| Solvent | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) |

| Temperature | 90 °C | 80 °C |

| Reaction Time | 12-24 hours | 18-24 hours |

| Typical Yield | 30-60% | 40-70% |

| Purification Method | Flash Column Chromatography | Flash Column Chromatography |

Experimental Protocols

Protocol 1: Conjugation to a CRBN Ligand (Pomalidomide derivative) via N-alkylation

This protocol describes the alkylation of the amino group of a pomalidomide (B1683931) derivative with this compound. Pomalidomide is a well-established ligand for the Cereblon (CRBN) E3 ligase.[1][2][3]

Materials:

-

4-Aminopomalidomide

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for flash chromatography

-

Ethyl acetate (B1210297) and hexanes (or other suitable solvent system for chromatography)

Procedure:

-

To a solution of 4-aminopomalidomide (1.0 eq) in anhydrous DMF, add this compound (1.2 eq) and DIPEA (3.0 eq).

-

Stir the reaction mixture at 90 °C for 12-24 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to afford the desired pomalidomide-linker conjugate.[4][5]

-

Characterize the final product by ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Conjugation to a VHL Ligand (Hydroxyproline derivative) via O-alkylation

This protocol details the O-alkylation of the hydroxyl group on a von Hippel-Lindau (VHL) E3 ligase ligand with this compound. The hydroxyl group on the hydroxyproline (B1673980) scaffold of VHL ligands is a common attachment point for linkers.[6][7]

Materials:

-

VHL ligand with an available hydroxyl group (e.g., a derivative of (2S,4R)-4-hydroxyproline)

-

This compound

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for flash chromatography

-

Dichloromethane and methanol (B129727) (or other suitable solvent system for chromatography)

Procedure:

-

To a solution of the VHL ligand (1.0 eq) in anhydrous DMF, add this compound (1.5 eq) and anhydrous potassium carbonate (3.0 eq).

-

Stir the reaction mixture vigorously at 80 °C for 18-24 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Dilute the filtrate with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel using a suitable gradient of methanol in dichloromethane to yield the desired VHL-linker conjugate.[4][5]

-

Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, ³¹P NMR, and HRMS.

Mandatory Visualizations

Caption: Workflow for the conjugation of this compound to CRBN and VHL E3 ligase ligands.

Caption: Simplified signaling pathway of PROTAC-induced targeted protein degradation.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Chromatography – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 5. orgsyn.org [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

Application of Diethyl 8-bromooctylphosphonate in Bioconjugation Techniques

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Diethyl 8-bromooctylphosphonate is a bifunctional linker molecule suitable for bioconjugation applications. Its structure comprises two key functional groups: a terminal bromine atom and a diethyl phosphonate (B1237965) ester. The alkyl bromide allows for covalent attachment to nucleophilic residues on biomolecules, such as the thiol groups of cysteine or the amine groups of lysine (B10760008), through an alkylation reaction.[1][2] This forms a stable thioether or secondary amine bond, respectively. The phosphonate moiety can serve various purposes; it can act as a stable, non-hydrolyzable phosphate (B84403) mimic, a handle for further chemical modification, a chelating agent for metals in radioimaging or therapy, or as a bone-targeting motif in the development of therapeutics for bone-related diseases.

These application notes provide detailed protocols for the conjugation of this compound to proteins, focusing on the modification of cysteine and lysine residues. Additionally, methods for the characterization and quantification of the resulting conjugates are described.

Principle of the Reaction

The primary mechanism for conjugating this compound to proteins is nucleophilic substitution, where a nucleophilic side chain of an amino acid residue attacks the carbon atom bearing the bromine, displacing the bromide ion.

-

Cysteine Conjugation (Thiol Alkylation): The sulfhydryl group of a cysteine residue is a potent nucleophile, especially in its deprotonated thiolate form (-S⁻).[1] This reaction is typically performed at a pH slightly above the pKa of the cysteine thiol (around 8.5) to favor the formation of the more reactive thiolate anion, leading to a stable thioether linkage. To ensure the availability of free thiols, disulfide bonds within the protein must often be reduced prior to conjugation using reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[3][4]

-

Lysine Conjugation (Amine Alkylation): The ε-amino group of a lysine residue can also act as a nucleophile.[2][5] This reaction is generally less selective than cysteine modification due to the high abundance of lysine residues on the protein surface.[6][7] The reaction requires a pH above the pKa of the lysine's amino group (around 10.5) to ensure it is in its unprotonated, nucleophilic state. However, such high pH can be detrimental to the stability of many proteins. Therefore, a careful optimization of the reaction pH (typically between 8.5 and 9.5) is crucial to achieve modification while preserving protein integrity.[8][9]

Data Presentation

Table 1: Representative Data for Cysteine Conjugation Efficiency

This table presents illustrative data on the degree of labeling (DOL), defined as the average number of phosphonate linkers conjugated per protein molecule, for a model protein (e.g., a monoclonal antibody with reduced interchain disulfides) under various reaction conditions.

| Molar Excess of Linker* | Reaction Time (hours) | pH | Temperature (°C) | Degree of Labeling (DOL) | Conjugation Efficiency (%)** |

| 10 | 2 | 7.5 | 25 | 1.8 | 22.5 |

| 20 | 2 | 7.5 | 25 | 3.5 | 43.8 |

| 50 | 2 | 7.5 | 25 | 6.2 | 77.5 |

| 20 | 4 | 7.5 | 25 | 4.1 | 51.3 |

| 20 | 2 | 8.5 | 25 | 5.8 | 72.5 |

| 20 | 2 | 7.5 | 37 | 4.9 | 61.3 |

*Molar excess of this compound relative to the protein. **Calculated based on a theoretical maximum of 8 available cysteine residues per antibody.

Table 2: Representative Data for Lysine Conjugation Efficiency

This table shows illustrative data for the DOL on a model protein with multiple available lysine residues.

| Molar Excess of Linker* | Reaction Time (hours) | pH | Temperature (°C) | Degree of Labeling (DOL) |

| 20 | 4 | 8.5 | 25 | 2.1 |

| 50 | 4 | 8.5 | 25 | 4.3 |

| 100 | 4 | 8.5 | 25 | 7.9 |

| 50 | 8 | 8.5 | 25 | 5.8 |

| 50 | 4 | 9.0 | 25 | 6.1 |

| 50 | 4 | 8.5 | 4 | 2.9 |

*Molar excess of this compound relative to the protein.

Experimental Protocols

Protocol 1: Conjugation to Cysteine Residues

This protocol is designed for a protein where cysteine residues are the target for conjugation. It includes a reduction step to cleave disulfide bonds.

Materials and Reagents:

-

Protein (e.g., monoclonal antibody) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Conjugation Buffer: 50 mM Tris buffer, 2 mM EDTA, pH 7.5

-

Quenching Solution: 100 mM N-acetyl-cysteine in PBS

-

Purification system: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or Tangential Flow Filtration (TFF) system

Procedure:

-

Protein Preparation:

-

If the protein solution contains primary amine buffers (like Tris), exchange it into PBS.[10]

-

Adjust the protein concentration to 5-10 mg/mL in cold PBS.

-

-

Reduction of Disulfide Bonds:

-

Add a 20-fold molar excess of TCEP to the protein solution.

-

Incubate at 37°C for 1-2 hours with gentle mixing.

-

Allow the solution to cool to room temperature.

-

-

Linker Preparation:

-

Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

-

-

Conjugation Reaction:

-

Immediately after reduction, exchange the buffer of the protein solution to the Conjugation Buffer (pH 7.5).

-

Add the desired molar excess (e.g., 20-fold) of the this compound stock solution to the reduced protein solution.

-

Incubate the reaction at 25°C for 2-4 hours with gentle stirring. Protect from light if any components are light-sensitive.

-

-

Quenching:

-

Add a 10-fold molar excess of Quenching Solution (relative to the phosphonate linker) to stop the reaction by scavenging any unreacted linker.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Purify the protein conjugate from excess linker and quenching agent using an appropriate method like SEC or TFF, equilibrating with the final storage buffer (e.g., PBS).

-

Protocol 2: Conjugation to Lysine Residues

This protocol is for modifying surface-accessible lysine residues.

Materials and Reagents:

-

Protein in a suitable buffer (e.g., PBS)

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Conjugation Buffer: 100 mM Sodium Bicarbonate buffer, pH 8.5-9.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Purification system: SEC column or TFF system

Procedure:

-

Protein Preparation:

-

Exchange the protein into the Conjugation Buffer (pH 8.5).

-

Adjust the protein concentration to 5-10 mg/mL.

-

-

Linker Preparation:

-

Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

-

-

Conjugation Reaction:

-

Add the desired molar excess (e.g., 50-fold) of the phosphonate linker stock solution to the protein solution.

-

Incubate the reaction at 25°C for 4-8 hours with gentle stirring.

-

-

Quenching:

-

Add the Quenching Solution to a final concentration of 50 mM to stop the reaction.

-

Incubate for 1 hour at room temperature.

-

-

Purification:

-

Purify the conjugate using SEC or TFF with the desired final storage buffer.

-

Characterization of the Conjugate

1. Degree of Labeling (DOL) Determination:

-

Mass Spectrometry: The most accurate method to determine the DOL is by using Mass Spectrometry (MS).[11] Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to measure the mass of the intact conjugated protein. The mass shift compared to the unconjugated protein, divided by the mass of the linker, gives the DOL.

-

UV-Vis Spectroscopy (if applicable): If the phosphonate linker were to carry a chromophore, the DOL could be estimated using UV-Vis spectroscopy by measuring the absorbance at the protein's and the chromophore's specific wavelengths. This is not directly applicable to this compound itself but would be if it were further modified.

2. Purity and Aggregation Analysis:

-

Size-Exclusion Chromatography (SEC-HPLC): This technique is used to assess the purity of the conjugate and to detect the presence of aggregates, which can sometimes form during the conjugation process.

-

SDS-PAGE: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis can be used to visualize the conjugate and compare its mobility to the unconjugated protein.[11] A shift in the band to a higher molecular weight is indicative of successful conjugation.

Visualizations

Caption: Reaction scheme for cysteine alkylation.

Caption: Reaction scheme for lysine alkylation.

Caption: General workflow for protein bioconjugation.

References

- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of Reactions between Water-Soluble Trialkylphosphines and Thiol Alkylating Reagents: Implications for Protein-Conjugation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioconjugation application notes [bionordika.fi]

- 7. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. m.youtube.com [m.youtube.com]

- 10. bidmc.org [bidmc.org]

- 11. Protein Alkylation Analysis - Creative Proteomics [creative-proteomics.com]

Application Notes and Protocols for the Synthesis of Phosphonate-Containing PROTACs using Diethyl 8-bromooctylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The strategic design of the linker is critical for the efficacy of the PROTAC, influencing the formation of a stable ternary complex between the POI and the E3 ligase, which ultimately leads to the ubiquitination and proteasomal degradation of the target protein.

This document provides detailed application notes and protocols for the synthesis of phosphonate-containing drug candidates, specifically focusing on the use of Diethyl 8-bromooctylphosphonate as a versatile linker component in the construction of PROTACs. The inclusion of a phosphonate (B1237965) moiety in the linker can modulate the physicochemical properties of the PROTAC, such as solubility and cell permeability, and potentially influence its pharmacokinetic profile.

As a case study, we will focus on the conceptual design and synthesis of a PROTAC targeting the Androgen Receptor (AR), a key driver in prostate cancer. ARV-110 (Bavdegalutamide) is a clinically advanced AR-targeting PROTAC that demonstrates the power of this approach.[1][2][3] While the exact linker in ARV-110 is not a simple phosphonate chain, the principles of its synthesis and mechanism of action provide a relevant framework for the application of this compound.

Signaling Pathway: PROTAC-Mediated Androgen Receptor Degradation

PROTACs targeting the Androgen Receptor, such as ARV-110, function by inducing the degradation of the AR protein through the ubiquitin-proteasome system.[4][5][6] This mechanism is distinct from traditional inhibitors that merely block the receptor's activity. By removing the entire protein, PROTACs can overcome resistance mechanisms associated with AR overexpression or mutations. The key steps in this pathway are:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the Androgen Receptor (the POI) and an E3 ubiquitin ligase, in this case, Cereblon (CRBN).[1] This brings the AR and the E3 ligase into close proximity, forming a ternary complex.

-

Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the AR protein.[6]

-

Proteasomal Degradation: The polyubiquitinated AR is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides. The PROTAC molecule is then released and can catalyze further rounds of degradation.[6]

Caption: PROTAC-mediated degradation of the Androgen Receptor.

Experimental Protocols

The synthesis of a PROTAC is a multi-step process that involves the preparation of the target-binding ligand, the E3 ligase ligand, and the linker, followed by their conjugation. Here, we outline a general protocol for the synthesis of a phosphonate-containing linker derived from this compound and its subsequent conjugation to an E3 ligase ligand, using a pomalidomide (B1683931) derivative as an example.

Synthesis of Diethyl 8-azidooctylphosphonate

This protocol describes the conversion of the terminal bromide of this compound to an azide (B81097), creating a versatile functional group for "click chemistry" ligation to a target-binding ligand.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (3.0 eq).

-

Stir the reaction mixture at 60 °C for 6 hours.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3 x).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Diethyl 8-azidooctylphosphonate.

Synthesis of a Pomalidomide-based PROTAC using the Phosphonate Linker

This protocol outlines the coupling of the phosphonate linker to a pomalidomide derivative, a common Cereblon E3 ligase ligand. This example assumes the target-binding ligand has been functionalized with an alkyne for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

-

Diethyl 8-azidooctylphosphonate

-

Alkyne-functionalized target-binding ligand

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

tert-Butanol (B103910)/Water (1:1)

Procedure:

-

To a solution of Diethyl 8-azidooctylphosphonate (1.1 eq) and the alkyne-functionalized target-binding ligand (1.0 eq) in a 1:1 mixture of tert-butanol and water, add a freshly prepared solution of sodium ascorbate (0.3 eq in water).

-

Add a solution of copper(II) sulfate pentahydrate (0.1 eq in water).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the final PROTAC.

Caption: General workflow for synthesizing a phosphonate-linker PROTAC.

Data Presentation

The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein. The following table presents representative data for the clinically advanced AR degrader, ARV-110, which serves as a benchmark for newly synthesized AR-targeting PROTACs.

| Compound | Target | Cell Line | DC₅₀ (nM)¹ | Dₘₐₓ (%)² |

| ARV-110 | Androgen Receptor | VCaP | ~1 | >90 |

| ARV-110 | Androgen Receptor | LNCaP | ~1 | >90 |

| ARV-110 | Androgen Receptor | 22Rv1 | ~1 | >90 |

¹DC₅₀: Concentration required for 50% degradation of the target protein. ²Dₘₐₓ: Maximum percentage of protein degradation achieved. Data is illustrative and based on published preclinical results for ARV-110.[2]

Conclusion

This compound is a valuable building block for the synthesis of novel PROTACs. The incorporation of a phosphonate-containing linker can influence the physicochemical and pharmacokinetic properties of the resulting drug candidate. The provided protocols offer a general framework for the synthesis of such molecules, using the degradation of the Androgen Receptor as a therapeutically relevant example. The development of new PROTACs with diverse linkers is a promising strategy for targeting proteins implicated in a wide range of diseases and overcoming existing drug resistance mechanisms.

References

- 1. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bavdegalutamide (ARV-110) / Arvinas [delta.larvol.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Surface Modification of Materials Using Diethyl 8-bromooctylphosphonate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of material surfaces is a critical step in the development of advanced biomaterials, biosensors, and drug delivery systems. Diethyl 8-bromooctylphosphonate is a versatile reagent for creating stable and functional self-assembled monolayers (SAMs) on a variety of oxide-containing substrates, such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), silicon dioxide (SiO₂), and indium tin oxide (ITO). The phosphonate (B1237965) headgroup provides a robust anchor to the surface, while the terminal bromine atom serves as a reactive handle for a wide array of subsequent chemical modifications. This allows for the precise tailoring of surface properties to control biological interactions, immobilize biomolecules, or facilitate targeted drug delivery.

This document provides detailed application notes and protocols for the surface modification of materials using this compound. The protocols are based on established methods for similar long-chain ω-bromoalkylphosphonic acids and are intended to serve as a comprehensive guide for researchers in the field.

Key Applications

-

Biomaterial Functionalization: Creation of biocompatible and bioactive surfaces on implants to promote tissue integration and prevent adverse reactions.

-

Biosensor Development: Immobilization of enzymes, antibodies, or nucleic acids for the specific detection of biological targets.

-

Drug Delivery: Covalent attachment of drugs or targeting ligands to nanoparticle surfaces for controlled release and targeted therapy.

-

Anti-fouling Surfaces: Development of surfaces that resist non-specific protein adsorption and bacterial adhesion.

-

Fundamental Cell Biology Studies: Creation of well-defined surfaces to study cell adhesion, proliferation, and differentiation.

Data Presentation

The following table summarizes typical quantitative data obtained for surfaces modified with long-chain ω-bromoalkylphosphonic acids, which are expected to be comparable to surfaces modified with this compound after hydrolysis.

| Parameter | Untreated Substrate (e.g., TiO₂) | Bromo-Terminated Surface | Amine-Terminated Surface |

| Water Contact Angle (θ) | < 20° | 70° - 80° | 40° - 50° |

| Layer Thickness (Ellipsometry) | N/A | 1.0 - 1.5 nm | 1.2 - 1.8 nm |

| Surface Elemental Composition (XPS) | Ti, O | Ti, O, C, P, Br | Ti, O, C, P, N |

| P 2p Binding Energy (XPS) | N/A | ~133-134 eV | ~133-134 eV |

| Br 3d Binding Energy (XPS) | N/A | ~70 eV | Not Detected |

| N 1s Binding Energy (XPS) | N/A | Not Detected | ~400 eV |

Note: The exact values may vary depending on the substrate, deposition conditions, and subsequent modification steps.

Experimental Protocols

Protocol 1: Preparation of 8-Bromooctylphosphonic Acid from this compound

The diethyl ester must be hydrolyzed to the corresponding phosphonic acid to enable strong binding to the oxide surface.

Materials:

-

This compound

-

Bromotrimethylsilane (TMSBr)

-

Dichloromethane (DCM), anhydrous

-

Rotary evaporator

-

Schlenk line or inert atmosphere setup

Procedure:

-

Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of TMSBr (typically 2.5-3 equivalents) to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC or NMR until the starting material is consumed.

-

Remove the solvent and excess TMSBr under reduced pressure using a rotary evaporator.

-

Add methanol to the residue to hydrolyze the silyl (B83357) ester intermediate.

-

Evaporate the methanol to yield the crude 8-bromooctylphosphonic acid.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Formation of a Bromo-Terminated Self-Assembled Monolayer (SAM)

This protocol describes the formation of a covalent monolayer of 8-bromooctylphosphonic acid on an oxide substrate.

Materials:

-

8-Bromooctylphosphonic acid

-

Ethanol (B145695) or isopropanol, anhydrous

-

Oxide-coated substrate (e.g., TiO₂-coated silicon wafer, Al₂O₃ slide)

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

-

Deionized water

-

Nitrogen gas stream

-

Sonicator

-

Oven

Procedure:

-

Substrate Cleaning and Activation:

-

Clean the substrate by sonicating in a series of solvents (e.g., acetone, ethanol, deionized water) for 15 minutes each.

-

Dry the substrate under a stream of nitrogen.

-

Activate the surface by immersing it in Piranha solution for 15-30 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment).

-

Rinse the substrate thoroughly with deionized water and dry under a nitrogen stream.

-

-

SAM Formation:

-

Prepare a 1-5 mM solution of 8-bromooctylphosphonic acid in anhydrous ethanol or isopropanol.

-

Immerse the cleaned and activated substrate in the phosphonic acid solution.

-

Incubate for 12-24 hours at room temperature.

-

Remove the substrate from the solution and rinse thoroughly with the same solvent to remove any physisorbed molecules.

-

Sonicate the substrate briefly (1-2 minutes) in the fresh solvent to further remove non-covalently bound molecules.

-

Dry the substrate under a nitrogen stream.

-

Anneal the substrate in an oven at 100-120 °C for 1-2 hours to promote covalent bond formation and ordering of the monolayer.

-

-

Characterization:

-

The formation of the bromo-terminated SAM can be confirmed by contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and ellipsometry.

-

Protocol 3: Subsequent Surface Functionalization - Conversion of Bromide to Azide (B81097)

The terminal bromide is a versatile leaving group for nucleophilic substitution reactions. This protocol describes its conversion to an azide, which can be further modified using "click chemistry".

Materials:

-

Bromo-terminated substrate

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

Immerse the bromo-terminated substrate in a 10-50 mM solution of sodium azide in anhydrous DMF.

-

Heat the reaction at 60-80 °C for 2-12 hours.

-

Remove the substrate and rinse thoroughly with DMF, followed by ethanol and deionized water.

-

Dry the substrate under a nitrogen stream.

-

The successful conversion to an azide-terminated surface can be verified by the appearance of a characteristic azide peak in the FTIR spectrum (~2100 cm⁻¹) and the disappearance of the bromine signal in the XPS spectrum.

Visualization of Workflows and Pathways

Caption: Workflow for surface modification using this compound.

Caption: Signaling pathway initiated by a bio-functionalized surface.

Caption: Logical workflow for targeted drug delivery application.

Application Notes and Protocols for PROTAC Synthesis Utilizing an 8-Carbon Alkyl Phosphonate Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction